Delphinidin-3,5-O-diglucoside chloride is a natural glycoside belonging to the anthocyanin class of compounds. It is derived from delphinidin, a pigment found in various fruits and flowers, which contributes to their vibrant colors. The compound has the molecular formula and a molecular weight of approximately 662.98 g/mol . Its structure features multiple hydroxyl groups and glycosidic linkages, which enhance its solubility and stability in aqueous environments. Delphinidin-3,5-O-diglucoside chloride is primarily soluble in methanol when acidified with hydrochloric acid .
These reactions are significant for understanding its behavior in biological systems and potential applications.
Delphinidin-3,5-O-diglucoside chloride exhibits several biological activities:
These properties make it a subject of interest in nutritional science and pharmacology.
The synthesis of delphinidin-3,5-O-diglucoside chloride can be achieved through several methods:
Delphinidin-3,5-O-diglucoside chloride has various applications across multiple fields:
These applications highlight its versatility as a functional ingredient.
Studies on the interactions of delphinidin-3,5-O-diglucoside chloride have focused on its ability to bind with proteins and metal ions. These interactions can enhance its stability and bioavailability:
Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential.
Delphinidin-3,5-O-diglucoside chloride shares structural similarities with other anthocyanins. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyanidin-3-O-sambubioside-5-O-glucoside | Contains sambubioside instead of diglucoside | |
Delphinidin-3-O-rutinoside chloride | Contains rutinoside; different sugar moiety | |
Myrtillin chloride | Lacks chlorine; different structural arrangement |
Delphinidin-3,5-O-diglucoside chloride is unique due to its specific glycosidic structure that enhances solubility and stability compared to other anthocyanins. Its dual glucoside attachment allows for distinct biological activities not fully replicated by similar compounds.
Delphinidin-3,5-O-diglucoside chloride is an anthocyanin cation belonging to the flavonoid class of phenolic compounds. It is characterized by a delphinidin aglycone core substituted with two β-D-glucosyl groups at the 3- and 5-hydroxy positions, forming a diglucoside structure. The chloride counterion stabilizes the positively charged flavylium ion.
Chemical Properties:
Property | Value |
---|---|
IUPAC Name | 7-Hydroxy-3,5-bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-1λ⁴-chromen-1-ylium chloride |
Molecular Formula | C₂₇H₃₁O₁₇⁺·Cl⁻ |
Molecular Weight | 627.5 g/mol |
CAS Registry Number | 17670-06-3 |
Synonyms | Hyacin, Aurobanin A, C.I. Natural Blue |
The compound’s structure includes a delphinidin backbone (3,3′,4′,5,5′,7-hexahydroxyflavylium) with glucosylation at positions 3 and 5. The chloride ion balances the charge of the flavylium cation.
The study of anthocyanins began in the early 19th century, with Ludwig Clamor Marquart coining the term Anthokyan in 1835 to describe blue flower pigments. Delphinidin derivatives were later identified as key contributors to blue and purple hues in angiosperms. Delphinidin-3,5-O-diglucoside chloride was first isolated from Browallia speciosa (Solanaceae) in the 20th century, where its diacylated forms were characterized using spectroscopic methods. Advances in chromatography, such as solid-phase extraction (SPE) with Discovery DPA-6S and DSC-SCX cartridges, enabled efficient purification of this compound from complex plant matrices.
Delphinidin-3,5-O-diglucoside chloride is widely distributed in flowering plants, particularly in pigmented tissues:
Table 1: Natural Sources of Delphinidin-3,5-O-Diglucoside Chloride
In Crocus sieberi, this compound accumulates in yellow tepal sectors alongside crocins, contributing to chromoplast pigmentation. Pomegranate fruit exhibits dynamic anthocyanin profiles during ripening, with delphinidin-3,5-diglucoside dominating early stages before transitioning to monoglucosides.